2-Amino-1,1-dimethylguanidine hydroiodide

Catalog No.
S12266161
CAS No.
M.F
C3H11IN4
M. Wt
230.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1,1-dimethylguanidine hydroiodide

Product Name

2-Amino-1,1-dimethylguanidine hydroiodide

IUPAC Name

2-amino-1,1-dimethylguanidine;hydroiodide

Molecular Formula

C3H11IN4

Molecular Weight

230.05 g/mol

InChI

InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H

InChI Key

USVHXCUDFIVGGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NN)N.I

2-Amino-1,1-dimethylguanidine hydroiodide is a guanidinium compound with the molecular formula C5_5H13_{13}N4_4·HI and a molecular weight of approximately 268.1 g/mol. This compound is characterized by its unique structure, which includes a guanidine moiety substituted with two methyl groups and an amino group. The hydroiodide form indicates that it is combined with hydroiodic acid, enhancing its solubility in water and making it useful in various chemical applications.

  • Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidation products.
  • Reduction: It can undergo reduction using appropriate reducing agents, resulting in reduced derivatives.
  • Substitution: The compound can also engage in substitution reactions where its atoms or functional groups are replaced by others.

These reactions make it a versatile reagent in organic synthesis and other chemical processes.

The synthesis of 2-Amino-1,1-dimethylguanidine hydroiodide typically involves the reaction of 2-amino-1,1-dimethylguanidine with hydroiodic acid under controlled conditions. This one-pot synthesis approach allows for efficient production while maintaining high purity and yield. In industrial settings, optimized reaction conditions are utilized to maximize output and minimize impurities, often including steps like crystallization and drying to obtain the final product.

2-Amino-1,1-dimethylguanidine hydroiodide has a wide range of applications across different fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a precursor for synthesizing other guanidine derivatives.
  • Biology: The compound is explored for its potential biological activities, including antimicrobial properties.
  • Medicine: Ongoing research aims to investigate its therapeutic applications.
  • Industry: It is utilized in producing various industrial chemicals and materials.

Studies on the interactions of 2-Amino-1,1-dimethylguanidine hydroiodide with biological systems have revealed its potential as a modulator of enzyme activity and receptor function. The guanidinium group is known for its ability to interact with various biological targets, influencing cellular processes. Further research is necessary to fully understand these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-Amino-1,1-dimethylguanidine hydroiodide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Aminoguanidine HydrochlorideC2_2H7_7N5_5ClSimilar structure but different counterion (chloride).
1,1-Dimethylguanidine HydrochlorideC3_3H10_{10}N4_4ClLacks the amino group present in 2-amino-1,1-dimethylguanidine hydroiodide.
GuanidineC4_4H10_{10}N4_4Simpler structure without dimethyl and amino substitutions.

Uniqueness: The distinct molecular structure of 2-Amino-1,1-dimethylguanidine hydroiodide imparts unique chemical and biological properties compared to these similar compounds. Its specific reactivity and solubility characteristics enhance its utility in both research and industrial applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

230.00284 g/mol

Monoisotopic Mass

230.00284 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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